molecular formula C5H6ClN3O4 B13664656 2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride

Katalognummer: B13664656
Molekulargewicht: 207.57 g/mol
InChI-Schlüssel: FUCYZGAZDIOZQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Eigenschaften

Molekularformel

C5H6ClN3O4

Molekulargewicht

207.57 g/mol

IUPAC-Name

2-(2-nitroimidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C5H5N3O4.ClH/c9-4(10)3-7-2-1-6-5(7)8(11)12;/h1-2H,3H2,(H,9,10);1H

InChI-Schlüssel

FUCYZGAZDIOZQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This method provides a convenient and practical approach to obtaining the desired compound.

Industrial Production Methods

In industrial settings, the production of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of efficient and scalable reaction conditions ensures the consistent production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2-(2-Amino-1H-imidazol-1-yl)acetic acid hydrochloride.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.